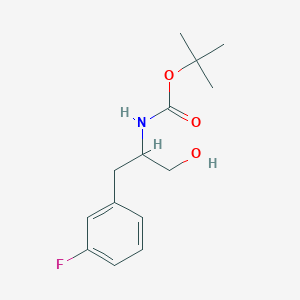

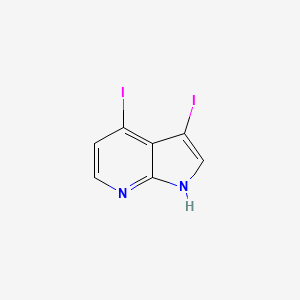

7-Fluoro-1,3-dimethyl-1H-indole

Overview

Description

7-Fluoro-1H-indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The empirical formula is C8H6FN and the molecular weight is 135.14 .

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis

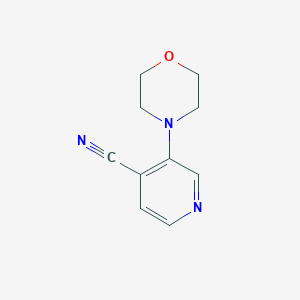

The molecular structure of 7-Fluoro-1H-indole consists of a benzene ring fused with a pyrrole ring, with a fluorine atom attached to the 7th carbon atom in the indole ring system .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been reported .Physical And Chemical Properties Analysis

7-Fluoro-1H-indole is a solid with a melting point of 60-65 °C . It is soluble in methanol . The empirical formula is C8H6FN and the molecular weight is 135.14 .Scientific Research Applications

Reactions with Indole Derivatives

A study investigated the reactions of fluoroalkanesulfonyl azides with different indole derivatives, including 1,3-dimethylindole. Treatment of fluoroalkanesulfonyl azides with 1,3-dimethylindole in 1,4-dioxane at room temperature afforded fluoroalkanesulfonylimines in moderate to good yields. This research sheds light on the potential reactivity and applications of fluoro-substituted indole compounds in synthetic chemistry (He & Zhu, 2005).

HIV-1 Attachment Inhibitor

Another study discovered a novel HIV-1 attachment inhibitor that interferes with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. The 4-fluoro derivative of an indole compound exhibited markedly enhanced potency and bioavailability in several animal models when administered orally. This highlights the potential of fluoro-substituted indoles in developing new therapeutic agents for HIV (Wang et al., 2003).

Radiopharmaceutical Synthesis

Fluorine-18 labeled indole derivatives have been developed as potent agents for imaging tau proteins in the brain, which are associated with Alzheimer's disease. A simplified one-step method for the synthesis of these compounds was reported, indicating the importance of fluoro-indole derivatives in the field of diagnostic imaging and neuroscience (Shoup et al., 2013).

Antimicrobial and Antiinflammatory Activities

Research on heterocycles derived from fluoro and nitroindole-carbohydrazides demonstrated moderate to good antimicrobial, antiinflammatory, and antiproliferative activities. This suggests the applicability of fluoro-substituted indoles in developing new pharmacological agents with potential therapeutic benefits (Narayana et al., 2009).

Safety And Hazards

Future Directions

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance. They are versatile building blocks in synthesis, providing access to diverse heterocycles. Accordingly, indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist .

properties

IUPAC Name |

7-fluoro-1,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-7-6-12(2)10-8(7)4-3-5-9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOALZHGCQYZJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1,3-dimethyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)

![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)

![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)